molecular formula C19H28N4S B2482581 1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione CAS No. 19539-41-4

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione

Cat. No.: B2482581
CAS No.: 19539-41-4
M. Wt: 344.52
InChI Key: YDRGIXKKJVGSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione is a complex organic compound featuring a benzodiazole core with piperidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione is unique due to its specific combination of piperidine and benzodiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4S/c24-19-22(15-20-11-5-1-6-12-20)17-9-3-4-10-18(17)23(19)16-21-13-7-2-8-14-21/h3-4,9-10H,1-2,5-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRGIXKKJVGSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3N(C2=S)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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